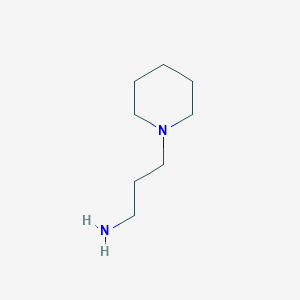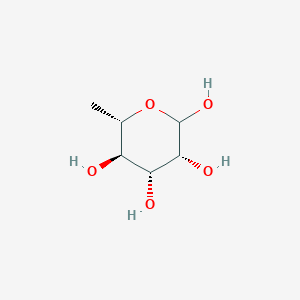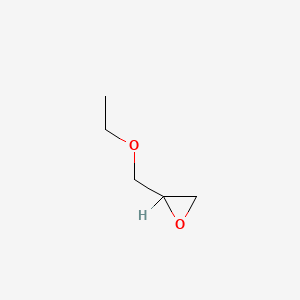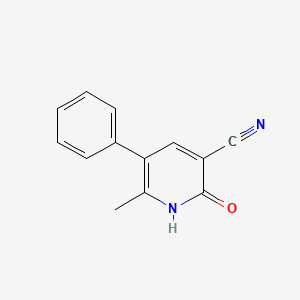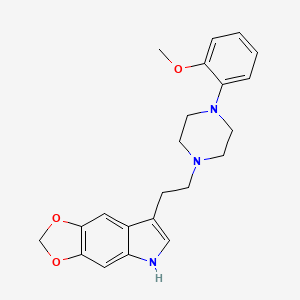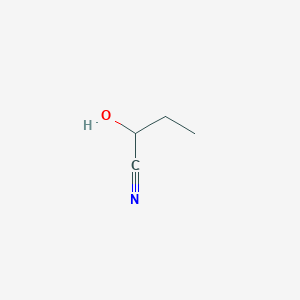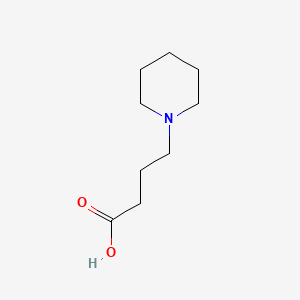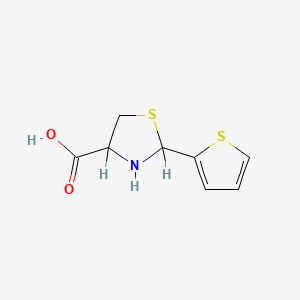
2-(2-Thienyl)-1,3-thiazolidine-4-carboxylic acid
概要
説明
2-(2-Thienyl)-1,3-thiazolidine-4-carboxylic acid is a compound that belongs to the class of thiazolidine derivatives. These compounds have been studied for various biological activities and potential therapeutic applications. The thiazolidine core is a five-membered ring containing both sulfur and nitrogen atoms, which is a key feature contributing to the chemical and biological properties of these molecules .
Synthesis Analysis
The synthesis of thiazolidine derivatives typically involves the cyclocondensation of amino acids, such as L-cysteine, with aldehydes or ketones. For instance, 2-substituted thiazolidine-4-carboxylic acids have been synthesized by reacting L-cysteine with various aldehydes, resulting in a mixture of diastereoisomers . The synthesis can be stereoselective, as demonstrated in the preparation of 2-substituted (2R,4R)-3-(3-mercapto-propionyl)thiazolidine-4-carboxylic acids from natural L-cysteine . Additionally, regioselective nucleophilic attacks have been employed to create thiazolidine derivatives with specific substituents .
Molecular Structure Analysis
The molecular structure of thiazolidine derivatives has been elucidated using techniques such as X-ray crystallography. For example, the crystal structure of thiazolidine-4-carboxylic acid revealed an intramolecular hydrogen bond and a bifurcated hydrogen bond, which contribute to the compound's stability and properties . The zwitterionic nature of thiazolidine in the solid state has also been confirmed through crystallographic studies .
Chemical Reactions Analysis
Thiazolidine derivatives can undergo various chemical reactions, including ring opening and solvolysis. For instance, 2-substituted thiazolidine-4-carboxylic acids have been suggested to act as prodrugs of L-cysteine, releasing the amino acid in vivo through nonenzymatic ring opening followed by solvolysis . The in-solution behavior of these compounds often involves epimerization at the chiral center, as evidenced by NMR studies .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazolidine derivatives are influenced by their molecular structure. The presence of the sulfur atom in the thiazolidine ring affects the compound's basicity and stability. For example, thiazolidine-4-carboxylic acid exhibits lower basicity compared to its non-sulfur-containing analogue, proline, due to resonance stabilization . The zwitterionic nature of these compounds in the solid state also impacts their solubility and reactivity .
科学的研究の応用
Field: Organic Chemistry and Microbiology
- Application : The organotin(IV) derivatives of 4-(2-thienyl)butyric acid have been synthesized and studied for their antimicrobial properties .
- Method : The derivatives were synthesized by reacting the ligand acid with tri- and diorganotin salts in 1:1 and 2:1 molar ratios, respectively. The synthesized compounds were confirmed by CHNS elemental analyses, FTIR, multinuclear NMR (1H and 13C) spectroscopy, and X-ray diffraction studies .
- Results : The synthesized compounds showed antimicrobial activity against different strains of bacteria (Escherichia coli, Klebsiella pneumoniae, Bacillus subtilis, and Staphylococcus aureus) and fungi (Mucor species, Aspergillus solani, Helminthosporium oryzae, Aspergillus flavus, Aspergillus niger). The compounds likely work by interfering with the ability of bacteria to form cell walls, which causes the bacteria to die .
I also found information about the use of aptamers, which are short, single-stranded DNA, RNA, or synthetic XNA molecules that can be developed with high affinity and specificity to interact with any desired targets . While not directly related to “2-(2-Thienyl)-1,3-thiazolidine-4-carboxylic acid”, aptamers could potentially be used to study this compound or its derivatives.
Field: Organic Chemistry and Sensor Technology
- Application : Novel triarylmethane dyes decorated with 2-thienyl, 2-thieno[3,2-b]thienyl, and 2-dithieno[3,2-b:2′,3′-d]thienyl rings have been developed and applied as strong and super acid pH sensors .
- Method : These dyes were synthesized and their hydrol precursors were studied for their potential applications as pH sensors . The dyes were found to be much more bathochromic than the known crystal violet .
- Results : The hydrol precursors of these new dyes exhibited potential applications as strong and super acid pH sensors .
Field: Organic Chemistry and Material Science
- Application : 2-Thienylboronic acid and its derivatives have been used in various chemical reactions, including Suzuki-Miyaura cross-couplings, alkylation, boration, coupling reaction, Suzuki coupling, and halogenation of fluorenyl bromide .
- Method : These reactions typically involve the use of a palladium catalyst and a base . The specific procedures can vary depending on the desired product .
- Results : These reactions have been used to synthesize a variety of complex organic molecules, which have applications in areas such as drug discovery and material science .
Field: Organic Chemistry and Sensor Technology
- Application : Novel triarylmethane dyes decorated with 2-thienyl, 2-thieno[3,2-b]thienyl, and 2-dithieno[3,2-b:2′,3′-d]thienyl rings have been developed and applied as strong and super acid pH sensors .
- Method : These dyes were synthesized and their hydrol precursors were studied for their potential applications as pH sensors . The dyes were found to be much more bathochromic than the known crystal violet .
- Results : The hydrol precursors of these new dyes exhibited potential applications as strong and super acid pH sensors .
Field: Organic Chemistry and Material Science
- Application : 2-Thienylboronic acid and its derivatives have been used in various chemical reactions, including Suzuki-Miyaura cross-couplings, alkylation, boration, coupling reaction, Suzuki coupling, and halogenation of fluorenyl bromide .
- Method : These reactions typically involve the use of a palladium catalyst and a base . The specific procedures can vary depending on the desired product .
- Results : These reactions have been used to synthesize a variety of complex organic molecules, which have applications in areas such as drug discovery and material science .
Field: Biochemistry and Molecular Biology
- Application : AEGIS-SELEX utilizes modified libraries with the artificially expanded genetic code. This includes incorporation of hydrophobic base 7-(2-thienyl) imidazo (4,5-b) pyridine (Ds) nucleotides into a random natural nucleotides sequence library to obtain aptamers with increased affinity .
- Method : This method involves the use of an artificially expanded genetic code to incorporate hydrophobic base 7-(2-thienyl) imidazo (4,5-b) pyridine (Ds) nucleotides into a random natural nucleotides sequence library .
- Results : This method has been used to obtain aptamers with increased affinity .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
2-thiophen-2-yl-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2S2/c10-8(11)5-4-13-7(9-5)6-2-1-3-12-6/h1-3,5,7,9H,4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUDFHYZUQCNUJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(S1)C2=CC=CS2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30954204 | |
| Record name | 2-(Thiophen-2-yl)-1,3-thiazolidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30954204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Thienyl)-1,3-thiazolidine-4-carboxylic acid | |
CAS RN |
32451-19-7 | |
| Record name | 2-(2-Thienyl)-4-thiazolidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32451-19-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Thien-2-ylthiazolidine-4-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032451197 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 32451-19-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522095 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 32451-19-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83229 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(Thiophen-2-yl)-1,3-thiazolidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30954204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-thien-2-ylthiazolidine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.399 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



